N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Biological Studies
Research has delved into the synthesis and characterization of 1,3,4-oxadiazole derivatives, exploring their crystal structures and potential biological activities. For instance, the study by Karanth et al. (2019) focused on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, revealing their three-dimensional molecular structures through X-ray diffraction and evaluating their in vitro antibacterial and antioxidant activities, particularly against Staphylococcus aureus (Karanth et al., 2019).
Anticancer Applications
Another significant application area is in anticancer drug development. The work by Ravinaik et al. (2021) involved designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were then evaluated for their anticancer activities against various cancer cell lines, demonstrating moderate to excellent efficacy (Ravinaik et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles, as investigated by Vivona et al. (1997), offers insights into the synthesis of 1,2,4-thiadiazoles via photoinduced molecular rearrangements, highlighting the potential for developing novel synthetic methodologies (Vivona et al., 1997).
Enzyme Inhibition and Medicinal Chemistry
The synthesis and evaluation of pyrazoline benzene sulfonamides, as studied by Kucukoglu et al. (2016), underscore the potential of 1,3,4-oxadiazole derivatives in inhibiting carbonic anhydrase isoenzymes, with implications for treating conditions like glaucoma, epilepsy, and altitude sickness (Kucukoglu et al., 2016).
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-4-18-7-5-6-12-28(18)35(30,31)21-10-8-16(9-11-21)22(29)25-24-27-26-23(34-24)17-13-19(32-2)15-20(14-17)33-3/h8-11,13-15,18H,4-7,12H2,1-3H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURLUUCWBFWYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide |
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